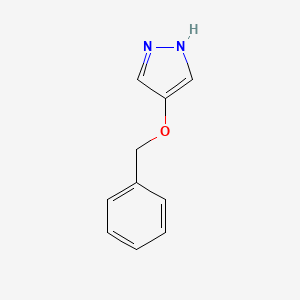

4-(benzyloxy)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-4-9(5-3-1)8-13-10-6-11-12-7-10/h1-7H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVMBRQAFKCEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Benzyloxy 1h Pyrazole

Core Pyrazole (B372694) Ring Formation Approaches

The formation of the pyrazole ring is a fundamental step in organic synthesis, with several established methods available.

A primary and widely used method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This reaction is versatile, allowing for a range of substituents on the resulting pyrazole ring. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of hydrazine (substituted or unsubstituted) determines the substituent on the pyrazole nitrogen.

| Reactant A | Reactant B | Conditions | Product |

| 1,3-Diketone | Hydrazine hydrate (B1144303) | Acid or base catalysis, often with heating | Substituted pyrazole |

| β-Ketoester | Phenylhydrazine | Acetic acid, reflux | N-Phenylpyrazole |

| Malondialdehyde | Hydrazine | Neutral or acidic pH | 1H-Pyrazole |

The 1,3-dipolar cycloaddition reaction is another powerful tool for constructing the pyrazole ring. This method involves the reaction of a 1,3-dipole, such as a nitrilimine or a diazo compound, with a dipolarophile containing a carbon-carbon double or triple bond. For instance, the reaction of a diazoalkane with an alkyne directly yields a pyrazole. Similarly, nitrilimines, often generated in situ from hydrazonoyl halides, react with alkynes to form pyrazoles.

Multi-component reactions (MCRs) offer an efficient approach to pyrazole synthesis by combining three or more reactants in a single step, which enhances atom economy and reduces waste. A common MCR for pyrazoles involves the reaction of an aldehyde, a β-ketoester, and hydrazine. This one-pot synthesis allows for the rapid construction of highly substituted pyrazole derivatives.

When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two possible regioisomeric pyrazoles can occur. Controlling the regioselectivity is a significant aspect of pyrazole synthesis. The reaction conditions, such as pH and the nature of the substituents on both reactants, can influence the regiochemical outcome. For example, the reaction of a β-ketoester with a substituted hydrazine often yields the N1-substituted-5-hydroxypyrazole as the major product.

Multi-component Reaction Strategies

Introduction of the Benzyloxy Moiety at C-4 Position

Once the pyrazole ring is formed, or if a suitable precursor is available, the benzyloxy group can be introduced at the C-4 position.

The most direct method for introducing the benzyloxy group is through the etherification of a 4-hydroxypyrazole precursor. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group of 4-hydroxypyrazole is deprotonated with a base to form a pyrazolate anion, which then acts as a nucleophile to attack a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride).

| Starting Material | Reagent | Base | Solvent | Product |

| 4-Hydroxypyrazole | Benzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 4-(Benzyloxy)-1H-pyrazole |

| 4-Hydroxypyrazole | Benzyl chloride | Potassium carbonate (K2CO3) | Acetonitrile (B52724) (CH3CN) | This compound |

This reaction is generally efficient and allows for the straightforward installation of the benzyloxy group at the desired position.

Precursor Chemistry for Benzyloxy Installation

The introduction of the benzyloxy group onto the pyrazole ring is a critical step in the synthesis of this compound. This is often achieved through the reaction of a suitable pyrazole precursor with a benzylating agent.

A common precursor is a pyrazole with a hydroxyl group at the 4-position. For instance, 1-phenyl-1H-pyrazol-3-ol can be a starting point. The synthesis can proceed by first protecting the hydroxyl group, followed by other functionalizations of the pyrazole ring. ktu.edu One documented route involves the bromination of 1-phenyl-1H-pyrazol-3-ol to yield 4-bromo-1-phenyl-1H-pyrazol-3-ol. ktu.edu This intermediate is then benzylated using benzyl chloride in an alkaline medium to produce 3-(benzyloxy)-4-bromo-1-phenyl-1H-pyrazole. ktu.edu Subsequent reactions, such as a bromine-lithium exchange followed by quenching with a suitable electrophile, can then be used to introduce other substituents at the 4-position if desired. ktu.edu

Another approach involves the direct synthesis of the pyrazole ring from precursors that already contain the benzyloxy moiety. For example, the reaction of 4-hydroxyacetophenone with benzyl chloride yields 1-(4-(benzyloxy)phenyl)ethan-1-one. nih.gov This can then be reacted with a hydrazine, such as phenylhydrazine, to form a pyrazole intermediate. nih.gov Further reactions, like the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can introduce a formyl group at the 4-position, leading to compounds like 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov

The choice of precursors is crucial and often dictated by the desired substitution pattern on the final pyrazole product. The stability of the benzyloxy group under various reaction conditions must also be considered.

Advanced Synthetic Techniques for this compound and its Analogues

Modern synthetic chemistry has seen a shift towards more efficient and environmentally friendly methods. These advanced techniques offer significant advantages over traditional synthetic routes for preparing pyrazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comscielo.brdergipark.org.tr This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.comdergipark.org.trbenthamdirect.com

In the context of pyrazole synthesis, microwave irradiation has been successfully employed for various reaction types, including condensations and multicomponent reactions. dergipark.org.trpharmacophorejournal.comrsc.org For example, the condensation of chalcones with hydrazine hydrate can be efficiently carried out under microwave irradiation to yield pyrazoline derivatives, which can be precursors to pyrazoles. heteroletters.org A solvent-free, microwave-assisted approach has also been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles, demonstrating the versatility of this technique. mdpi.com The use of microwave synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. tandfonline.comdergipark.org.trrsc.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, which can enhance reaction rates and yields. benthamdirect.com This technique is particularly useful for heterogeneous reactions and can often be performed at lower temperatures than conventional methods. researchgate.net

The synthesis of pyrazole derivatives has benefited from the application of ultrasound. For instance, a convenient and facile methodology for the synthesis of new series of pyrazole derivatives under ultrasound irradiation has been reported, resulting in better yields and shorter reaction times compared to conventional methods. researchgate.net Ultrasound has also been used in the one-pot, four-component synthesis of pyrazole-centered 1,5-disubstituted tetrazoles, highlighting its utility in multicomponent reactions. eurekaselect.com This green protocol offers advantages such as mild reaction conditions, high yields, and often catalyst and solvent-free conditions. eurekaselect.com

Mechanochemical Approaches

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. fudutsinma.edu.ng This solvent-free approach is a key component of green chemistry, as it eliminates the need for potentially hazardous solvents. mdpi.com

Mechanochemical methods have been applied to the synthesis of pyrazoles and their derivatives. fudutsinma.edu.ng For example, a solvent-free, two-step mechanochemical synthesis of polysubstituted pyrazoles has been described, starting from simple substrates like chalcones and hydrazonoyl halides. mdpi.com This protocol involves a [3+2]-cycloaddition followed by oxidation. mdpi.com The synthesis of pyrano[2,3-c]pyrazoles has also been achieved through liquid-assisted grinding, demonstrating the potential of mechanochemistry in constructing complex heterocyclic systems. researchgate.net

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net The use of water as a solvent, development of catalyst-free reactions, and employment of multicomponent reactions are all hallmarks of green synthetic chemistry. rsc.orgacs.org

In pyrazole synthesis, several green approaches have been developed. An environmentally benign, room temperature aqueous synthesis of pyrazoles using a recyclable catalyst like Amberlyst-70 has been reported. researchgate.net The use of water as a solvent and a heterogeneous catalyst simplifies the workup and reduces environmental impact. researchgate.net Additionally, the development of one-pot multicomponent reactions for pyrazole synthesis is a significant step towards sustainability, as it reduces the number of synthetic steps and purification procedures. acs.orgmdpi.com Flow chemistry also presents a greener and more efficient alternative to traditional batch synthesis for pyrazole derivatives by offering better control over reaction parameters and scalability. mdpi.com

Catalytic Approaches in the Synthesis of this compound Scaffolds

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. Various catalytic systems have been developed for the synthesis of pyrazole scaffolds.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and recyclability. researchgate.net For example, nickel-based heterogeneous catalysts have been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com Solid acid catalysts like Amberlyst-70 have also been employed for the aqueous synthesis of pyrazoles. researchgate.net

Homogeneous catalysis, often involving transition metals like ruthenium and copper, has also been extensively used in pyrazole synthesis. acs.orgorganic-chemistry.org Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of hydrazines provides a direct route to 1,4-disubstituted pyrazoles. acs.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another method for preparing a broad range of pyrazole derivatives. organic-chemistry.org Furthermore, the use of green catalysts, such as ammonium (B1175870) chloride in the Knorr pyrazole synthesis, offers an inexpensive and non-toxic alternative for producing pyrazole derivatives. jetir.org

The table below summarizes some of the catalytic approaches used in pyrazole synthesis.

| Catalyst Type | Example | Reaction Type | Advantages |

| Heterogeneous | Nickel-based | One-pot multicomponent reaction | Recyclable, mild conditions. mdpi.com |

| Amberlyst-70 | Condensation | Green, aqueous synthesis. researchgate.net | |

| Homogeneous | Ruthenium complexes | Hydrogen transfer | High efficiency, regioselectivity. acs.org |

| Copper salts | Oxidative cyclization | Mild conditions, broad scope. organic-chemistry.org | |

| Green Catalyst | Ammonium chloride | Knorr pyrazole synthesis | Inexpensive, non-toxic. jetir.org |

| ZnO Nanoparticles | Condensation | Microwave-assisted, solvent-free. pharmacophorejournal.com |

Transition-Metal Catalyzed Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

Transition-metal catalysis, particularly using palladium and copper, provides powerful tools for the formation of carbon-heteroatom bonds, which are crucial for the synthesis of compounds like this compound. The primary strategy involves the cross-coupling of a pyrazole precursor with a benzyl-containing fragment.

A direct method for the synthesis of 4-alkoxypyrazoles involves the copper-catalyzed coupling of 4-iodopyrazoles with alcohols. mdpi.com This approach, an analogue of the Ullmann condensation, facilitates the formation of the key C4-O ether linkage. Research has shown that the reaction of a 4-iodopyrazole (B32481) with an excess of an alcohol in the presence of a copper(I) iodide (CuI) catalyst, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base can yield the desired 4-alkoxypyrazole. mdpi.com While effective for various aliphatic alcohols, the reaction with benzyl alcohol has been reported to provide the corresponding product, this compound, in a modest yield of 12% under specific microwave-assisted conditions. mdpi.com

Table 1: Copper-Catalyzed Synthesis of a 4-(Benzyloxy)pyrazole Derivative mdpi.com

Analogously, palladium-catalyzed C-O cross-coupling reactions, known as the Buchwald-Hartwig ether synthesis, represent a viable, though not explicitly documented for this specific product, synthetic route. wikipedia.orgarkat-usa.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol. jk-sci.com The catalytic cycle begins with the oxidative addition of a Pd(0) complex to the 4-halopyrazole. Subsequent coordination of benzyl alcohol and deprotonation by a strong base forms a palladium-alkoxide complex. Reductive elimination from this complex yields the target this compound and regenerates the Pd(0) catalyst. jk-sci.com The choice of ligand is critical, with bulky, electron-rich phosphines being essential for high efficiency. jk-sci.comorganic-synthesis.com

Another palladium-catalyzed approach involves the direct C-H benzylation of the pyrazole core. acs.orgresearchgate.netnih.gov However, these methods typically functionalize C-H bonds to form C-C bonds, for instance at the C5 position, and are therefore less direct for the synthesis of the target ether linkage at the C4 position. researchgate.netnih.gov

Organocatalytic Methods

Organocatalysis has emerged as a powerful platform for synthesis, avoiding the use of metals and often proceeding under mild, environmentally benign conditions. For the functionalization of pyrazoles, organocatalytic methods can activate substrates in a chemoselective manner.

A notable example is the C4-benzylation of 5-aminopyrazoles catalyzed by squaric acid. researchgate.net This methodology utilizes 2-hydroxybenzyl alcohols as the benzylating agents, which, under the influence of the organocatalyst, generate highly reactive ortho-quinone methide (o-QM) intermediates in situ. The reaction proceeds efficiently in water, a green solvent. The proposed mechanism involves the activation of the benzyl alcohol by the squaric acid catalyst, facilitating the elimination of water to form the o-QM. The electron-rich C4 position of the 5-aminopyrazole then attacks the o-QM in a conjugate addition fashion to forge the new C-C bond. researchgate.net

While this reported method achieves C-C bond formation (benzylation) rather than C-O bond formation (benzyloxylation), the underlying principle of using an organocatalyst to generate a reactive electrophile from a stable precursor could be conceptually extended. A hypothetical adaptation for the synthesis of this compound might involve the reaction of 4-hydroxypyrazole with a suitable benzylating agent, activated by an appropriate organocatalyst.

Table 2: Squaric Acid-Catalyzed C4-Benzylation of 5-Amino-3-phenylpyrazole researchgate.net

Photoredox Catalysis

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling unique chemical transformations under exceptionally mild conditions. wikipedia.org While specific examples for the direct synthesis of this compound using this technology are not prominent in the literature, plausible synthetic pathways can be proposed based on established photoredox principles.

A prospective route could involve the photoredox-mediated coupling of a 4-halopyrazole with benzyl alcohol. In a hypothetical cycle, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light to reach an excited state. beilstein-journals.org This excited photocatalyst could then engage in a SET event. For instance, in a reductive quenching cycle, the excited photocatalyst would be quenched by benzyl alcohol (likely as its corresponding alkoxide) to generate a benzyloxy radical and the reduced form of the catalyst. This benzyloxy radical could then undergo a coupling reaction with the 4-halopyrazole. Alternatively, in an oxidative quenching cycle, the excited photocatalyst could oxidize a 4-halopyrazole to a radical cation, which could then be trapped by benzyl alcohol.

Another potential strategy involves the combination of photoredox catalysis with transition-metal catalysis, a field known as metallaphotoredox. princeton.edu In such a system, the photocatalyst could be used to modulate the oxidation state of a nickel or copper catalyst, facilitating a C-O cross-coupling reaction under milder conditions than traditional thermal methods. For example, a photocatalyst could maintain the concentration of a catalytically active Ni(0) or Cu(I) species, which would then undergo the standard oxidative addition/reductive elimination cycle with a 4-halopyrazole and benzyl alcohol.

While these photoredox strategies remain theoretical for the specific synthesis of this compound, they are based on well-documented reactivity patterns for C-O bond formation and heterocycle functionalization, highlighting a promising area for future research. mdpi.comnih.gov

Derivatization and Analog Synthesis of 4 Benzyloxy 1h Pyrazole Scaffolds

N-Substitution Reactions of 4-(Benzyloxy)-1H-pyrazole

The nitrogen atoms of the pyrazole (B372694) ring are common sites for derivatization, enabling the introduction of a wide array of substituents that can significantly influence the molecule's properties. N-substitution reactions on the this compound core are typically achieved through alkylation and arylation reactions.

N-Alkylation: The most straightforward method for N-alkylation involves the reaction of this compound with various alkyl halides in the presence of a base. holzer-group.at Common bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the pyrazole nitrogen, forming a nucleophilic pyrazolide anion that readily reacts with the alkyl halide. mdpi.commdpi.com The choice of solvent, such as dimethylformamide (DMF) or acetone (B3395972), can influence the reaction efficiency. mdpi.com This method allows for the introduction of simple alkyl chains as well as more complex moieties like benzyl (B1604629) groups. For instance, the reaction with benzyl bromide in the presence of potassium carbonate in acetone has been utilized for the benzylation of pyrazole derivatives. vulcanchem.com

N-Arylation: The introduction of aryl groups at the N1-position is often accomplished using metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. globalresearchonline.netacs.orgresearchgate.net The Buchwald-Hartwig reaction, which employs a palladium catalyst with a suitable phosphine (B1218219) ligand, has become a versatile method for forming C-N bonds and is applicable to the N-arylation of various nitrogen-containing heterocycles, including pyrazoles. acs.orgwikipedia.org Copper-catalyzed N-arylation, a modern variation of the Ullmann reaction, also provides an effective route to N-arylpyrazoles, often under milder conditions than the traditional high-temperature Ullmann condensation. globalresearchonline.netresearchgate.net These methods allow for the coupling of this compound with a diverse range of aryl and heteroaryl halides or boronic acids.

Table 1: Examples of N-Substitution Reactions on Pyrazole Scaffolds

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole | Benzyl chloride, NaH, DMF | 60 °C, 1 h | 3-(Benzyloxy)-4-bromo-1-phenyl-1H-pyrazole | nih.gov |

| 4-Allyl-2-methoxyphenol | Alkyl halides, K₂CO₃, Acetone | 50-80 °C, 4 h | 1-Alkoxy-4-allyl-2-methoxybenzene | mdpi.com |

| Pyrrole, Indole, Pyrazole, etc. | Alkyl halides, CsF-Celite, CH₃CN | N/A | N-Alkylated heterocycles | holzer-group.at |

| Imidazoles, Benzimidazoles | Aryl iodides/bromides, CuBr, Ligand | Mild conditions | N-Aryl imidazoles/benzimidazoles | globalresearchonline.net |

| Pyrazole derivatives | Aryl triflates, tBuBrettPhos, Pd catalyst | N/A | N-Arylpyrazoles | researchgate.net |

Functionalization Strategies at Pyrazole Ring Positions (C-3, C-5) of the this compound Core

The carbon atoms at positions C-3 and C-5 of the pyrazole ring are prime targets for introducing further diversity into the this compound scaffold. Various synthetic strategies, including lithiation followed by electrophilic quench, halogenation and subsequent cross-coupling reactions, have been successfully employed.

Lithiation and Electrophilic Quench: Direct metallation at the C-5 position of N-substituted pyrazoles is a powerful tool for introducing a variety of functional groups. For N-protected pyrazoles, such as 1-(benzyloxy)pyrazole, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures leads to regioselective deprotonation at the C-5 position. The resulting 5-lithiated pyrazole can then be quenched with a wide range of electrophiles to install substituents such as alkyl, aryl, or acyl groups. vulcanchem.com

Halogenation and Cross-Coupling Reactions: The introduction of a halogen atom at the C-3 or C-5 position serves as a versatile handle for subsequent functionalization via transition metal-catalyzed cross-coupling reactions. For instance, 4-iodo-3-trifluoromethyl-pyrazoles can be synthesized and subsequently used in Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce aryl or alkynyl groups, respectively. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions of halogenated pyrazoles with various organometallic reagents (e.g., organoboron, organotin, or organozinc compounds) provide access to a wide array of substituted pyrazoles. psu.eduuniroma1.it For example, the Negishi coupling of 4-iodo-1H-pyrazole derivatives with benzylzinc halides has been used to synthesize 4-benzyl-3-ethoxy-1H-pyrazoles. psu.edu

Table 2: Functionalization at C-3 and C-5 of the Pyrazole Ring

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1-(Benzyloxy)pyrazole | 1. n-BuLi; 2. Electrophile | Lithiation/Electrophilic Quench | 5-Substituted-1-(benzyloxy)pyrazole | vulcanchem.com |

| 1-Aryl-3-CF₃-1H-pyrazoles | n-BuLi, I₂ | Iodination | 1-Aryl-5-iodo-3-CF₃-1H-pyrazoles | mdpi.com |

| 1-Aryl-3-CF₃-1H-pyrazoles | CAN, I₂ | Iodination | 1-Aryl-4-iodo-3-CF₃-1H-pyrazoles | mdpi.com |

| 3-Ethoxy-4-iodo-1H-pyrazole | Benzylzinc halides, Pd catalyst | Negishi Coupling | 4-Benzyl-3-ethoxy-1H-pyrazoles | psu.edu |

| 4-Iodo-3,5-diphenyl-1H-pyrazole | Arylboronic acids, Pd catalyst | Suzuki-Miyaura Coupling | 4-Aryl-3,5-diphenyl-1H-pyrazoles | uniroma1.it |

Modifications and Elaboration of the Benzyloxy Side Chain in this compound Derivatives

The benzyloxy group at the C-4 position is not merely a passive substituent; it can be actively modified to generate further analogs. The most common modification is the cleavage of the benzyl ether to unveil the corresponding 4-hydroxypyrazole, which can then be subjected to further functionalization.

Debenzylation: The cleavage of the benzyl ether is typically achieved through catalytic hydrogenolysis. youtube.com This reaction involves treating the this compound derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com This method is generally high-yielding and proceeds under mild conditions, making it compatible with a variety of other functional groups. youtube.com Alternative methods for benzyl ether cleavage include the use of strong acids, although this is less common due to potential side reactions with acid-sensitive substrates. organic-chemistry.org Boron tribromide (BBr₃) has also been employed for the cleavage of benzyl ethers, particularly when other protecting groups that are sensitive to hydrogenation are present. nih.gov

Re-functionalization of the 4-Hydroxyl Group: Once the 4-hydroxypyrazole is obtained, the phenolic hydroxyl group can be derivatized in numerous ways. For instance, it can be alkylated to introduce different alkoxy groups, esterified to form esters, or used in etherification reactions with various electrophiles. mdpi.com This two-step sequence of debenzylation followed by re-functionalization provides a powerful strategy for introducing a wide range of substituents at the 4-position, significantly expanding the chemical space accessible from the this compound scaffold.

Table 3: Modification of the Benzyloxy Side Chain

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Benzyl ether | H₂, Pd/C | Hydrogenolysis | Alcohol and Toluene | youtube.com |

| N-Benzyloxy-2-[3-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-4-yl]acetamide | Pd/C | Hydrogenation | N-Hydroxy-2-[3-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-4-yl]acetamide | nih.gov |

| Aryl benzyl ethers | BCl₃, Pentamethylbenzene | Debenzylation | Phenols | organic-chemistry.org |

| 4-Allyl-2-methoxyphenol | Alkyl halides, K₂CO₃, Acetone | O-Alkylation | 1-Alkoxy-4-allyl-2-methoxybenzene | mdpi.com |

Heterocycle Annulation and Fused-Ring System Synthesis from this compound

Functionalized this compound derivatives serve as valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines. These annulation reactions typically involve the construction of a new ring onto the pyrazole core, leading to bicyclic and polycyclic structures with diverse biological activities.

Synthesis of Pyrazolopyridines: Pyrazolo[3,4-b]pyridines can be synthesized by the condensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. researchgate.netresearchgate.net For instance, the reaction of a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile with an arylaldehyde in the presence of an alcohol and a base can lead to the formation of a 4-alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine, which can be considered a derivative of a pyrazolopyridine. figshare.comtandfonline.com Another approach involves the cyclization of appropriately substituted pyrazoles. For example, 1-benzyloxy-substituted pyrazoloquinolines and isoquinolines have been prepared from 1-(benzyloxy)pyrazole by introducing functional groups at the C-4 and C-5 positions that can participate in a ring-closing reaction to form the pyridine (B92270) ring. tandfonline.com

Synthesis of Pyrazolopyrimidines: Pyrazolo[4,5-d]pyrimidines are another important class of fused heterocycles that can be synthesized from this compound precursors. A common strategy involves the use of 5-aminopyrazole-4-carbonitrile derivatives, which can undergo cyclization with various reagents to form the pyrimidine (B1678525) ring. beilstein-journals.org For example, a four-component reaction involving a 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazole, 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethylacetal, and an aromatic amine has been used to synthesize pyrazolo-pyrimido[4,5-d]pyrimidine derivatives. nih.gov

Table 4: Synthesis of Fused-Ring Systems from Pyrazole Precursors

| Pyrazole Precursor | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones, ZrCl₄ | Pyrazolo[3,4-b]pyridines | researchgate.net |

| 1-(Benzyloxy)pyrazole derivatives | 1. Regioselective metalation and cross-coupling; 2. Cyclization | Pyrazoloquinolines and -isoquinolines | tandfonline.com |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Arylaldehydes, ROH, NaOH | 4-Alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidines | figshare.comtandfonline.com |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Thiourea | Pyrazolo[3,4-d]pyrimidine | beilstein-journals.org |

| 1-Phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazoles | 6-Amino-1,3-dimethyluracil, DMF-DMA, Aromatic amines | Pyrazolo-pyrimido[4,5-d]pyrimidines | nih.gov |

Combinatorial Synthesis and Library Generation based on this compound for Screening

The this compound scaffold is an attractive starting point for the construction of combinatorial libraries of small molecules for high-throughput screening. nih.govpostdocjournal.com Combinatorial chemistry approaches, including both solid-phase and solution-phase synthesis, enable the rapid generation of a large number of diverse analogs from a common core structure. mdpi.comwisdomlib.orgthieme-connect.comacs.org

Solid-Phase Synthesis: Solid-phase synthesis offers significant advantages for library generation, including simplified purification and the potential for automation. wisdomlib.orgnih.gov In this approach, the pyrazole scaffold is attached to a solid support, such as a resin, and subsequent reactions are carried out to introduce diversity at various positions. mdpi.comnih.govnih.gov For example, a solid-phase synthesis of substituted pyrazoles has been developed that involves supporting an o-hydroxyacetophenone on a resin, followed by Vilsmeier-Haack formylation and cyclization with a substituted hydrazine (B178648). nih.gov

Solution-Phase Synthesis: Solution-phase combinatorial synthesis is also a valuable tool for library generation, particularly for smaller, more focused libraries. acs.org This approach often utilizes parallel synthesis techniques to prepare a grid of compounds in individual reaction vessels. An efficient solution-phase method for the synthesis of a library of pyrazole-containing compounds has been reported based on the condensation of N-alkyl heteroarylamines with N-hydroxymethyl pyrazoles. acs.org

The generation of libraries based on the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR) and the identification of lead compounds with desired biological activities. researchgate.netuniroma1.itresearchgate.net

Table 5: Combinatorial Synthesis and Library Generation of Pyrazoles

| Synthesis Type | Core Scaffold/Starting Material | Diversity Elements | Library Type | Reference |

|---|---|---|---|---|

| Solid-Phase | Acetyl bearing moiety on solid support | Acetyl carboxylic acids (R1), Carboxylic esters (R2), Hydrazines (R4) | Pyrazole and Isoxazole Library | mdpi.com |

| Solid-Phase | o-Hydroxyacetophenone on Merrifield resin | Substituted hydrazines | Pyrazole Library | nih.gov |

| Solid-Phase | Resin-supported enamino ketone | Guanidines, Hydrazines, Hydroxylamines | Pyrimidine, Pyrazole, and Isoxazole Library | thieme-connect.com |

| Solution-Phase | N-Hydroxymethyl pyrazoles/triazoles | N-Alkyl heteroarylamines | Pyrazole- and Triazole-Containing Library | acs.org |

| Solution-Phase | 1,3-Dicarbonyl compounds, Hydrazines | Various 1,3-dicarbonyls and hydrazines | Pyrazole Library (in microreactor) | psu.edu |

Pre Clinical Biological Activity Spectrum of 4 Benzyloxy 1h Pyrazole and Its Analogues

In Vitro Enzyme Inhibition Profiling of 4-(Benzyloxy)-1H-pyrazole Derivatives

Derivatives of this compound have been shown to inhibit a wide array of enzymes, a key mechanism underlying their pharmacological effects. These targets include kinases, hydrolases, proteases, and other enzymes crucial to various physiological and pathological processes.

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. nih.gov MEK, a central kinase in this pathway, has been a significant target for pyrazole-based inhibitors. frontiersin.orgnih.gov A series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as MEK inhibitors. nih.govnih.gov Among these, one compound (7b) demonstrated potent inhibitory activity against MEK1 with a half-maximal inhibitory concentration (IC50) of 91 nM. nih.govnih.gov This inhibition of the MEK-dependent pathway suggests a mechanism for suppressing abnormal cell signaling. frontiersin.org

Analogues built on the pyrazole (B372694) framework have also shown multi-kinase inhibitory effects, targeting several key enzymes involved in angiogenesis and cell survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and B-Raf. nih.gov For instance, certain substituted pyrazole-based compounds have been identified as inhibitors of VEGFR2 and both wild-type and V600E-mutant B-Raf, with IC50 values in the nanomolar range. nih.gov

Table 1: Kinase Inhibition by this compound Analogues

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide | MEK1 | 91 nM | nih.govnih.gov |

| Substituted Pyrazole Derivative | VEGFR2 | 34 nM | nih.gov |

| Substituted Pyrazole Derivative | B-Raf (wild-type) | 270 nM | nih.gov |

The therapeutic potential of pyrazole derivatives extends to the inhibition of hydrolases and proteases. Cysteine proteases, in particular, are essential for the life cycle of various pathogens and are implicated in disease progression. mdpi.comstanford.edu While direct inhibition by a this compound compound is not specified in the provided context, its analogues have shown activity. For example, pyrazole-3-carboxamide derivatives have been developed as covalent inhibitors of viral nsP2 cysteine proteases. mdpi.com The mechanism often involves an electrophilic "warhead" on the inhibitor that forms a covalent bond with the catalytic cysteine residue in the enzyme's active site. mdpi.comnih.gov Specific inhibitors have been shown to block the replication of parasites like Leishmania in cell cultures, leading to the death of the organism. stanford.edu

The biological activity of this compound analogues includes the inhibition of several other clinically relevant enzymes.

Cyclooxygenase (COX) Inhibition: Certain pyrazole analogues have demonstrated significant anti-inflammatory potential through the inhibition of COX enzymes. nih.gov A series of hybrid N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated for their in vitro inhibitory action against COX-1 and COX-2. nih.gov Another study reported on a benzyloxy-substituted pyrazole derivative, compound T5, which displayed potent inhibition of human COX-2 with a selectivity index of 7.16 over COX-1. mdpi.com

α-Glucosidase and α-Amylase Inhibition: In the context of metabolic disorders, pyrazole derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. researchgate.netnih.gov A novel series of thiazole (B1198619) derivatives incorporating a pyrazole scaffold were tested for their inhibitory activities. nih.gov Several of these compounds showed potent inhibition against both α-glucosidase and α-amylase, with IC50 values comparable or superior to the standard drug, acarbose. nih.gov For example, one derivative exhibited an IC50 of 7.74 μM against α-amylase. nih.gov Similarly, certain indeno[1,2-c]pyrazol-4(1H)-one derivatives have also shown good inhibitory activity against these enzymes. researchgate.net Other studies have confirmed the potential of pyrazole derivatives to inhibit α-amylase, with some compounds showing up to 50% inhibitory efficacy. ajchem-a.com

Table 2: Inhibition of Other Enzymes by this compound Analogues

| Compound Class | Target Enzyme | IC50 Value / % Inhibition | Reference |

|---|---|---|---|

| Benzyloxy-substituted pyrazole (T5) | COX-2 | Selectivity Index: 7.16 | mdpi.com |

| Thiazole-pyrazole hybrid (16e) | α-Amylase | 7.74 μM | nih.gov |

| Thiazole-pyrazole hybrid (16k) | α-Glucosidase | 0.128 μM | nih.gov |

Hydrolase and Protease Inhibition (e.g., NAAA, Cysteine Proteases)

Receptor Binding and Modulation Studies of this compound Analogues

The interaction of this compound analogues with cellular receptors is another facet of their preclinical profile. Studies have explored their ability to bind to and modulate the function of various receptors, including GABA-A receptors (GABAAR). ucl.ac.uk

Research into analogues of 4-PIOL, a known GABAAR ligand, led to the synthesis of benzophenone (B1666685) derivatives designed as photoaffinity probes. One such derivative, incorporating a benzyloxy-pyrazole structure, demonstrated high binding affinity for GABAAR at rat cortical cell membranes. ucl.ac.uk Specifically, a benzophenone-substituted 4-PIOL analogue (1a) showed a high apparent binding affinity constant (Ki) with a pKi value of 7.75. ucl.ac.uk This suggests that the benzyloxy-pyrazole scaffold can be effectively utilized to target specific receptor sites. ucl.ac.uk

Table 3: GABA-A Receptor Binding Affinity of a this compound Analogue

| Compound Type | Receptor | Binding Affinity (pKi ± SEM) | Reference |

|---|

Cell-Based Phenotypic Screening and Biological Efficacy Assessments of this compound Compounds

Phenotypic screening, which assesses the effects of compounds on cell behavior without prior knowledge of the specific molecular target, has been instrumental in identifying the biological efficacy of this compound derivatives. technologynetworks.com These assays have primarily focused on the antiproliferative and anticancer potential of these compounds across a range of human cancer cell lines.

A significant body of research has confirmed the potent antiproliferative activity of this compound analogues against various cancer cell lines.

Derivatives of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide, identified as MEK inhibitors, have shown strong antiproliferative effects. Compound 7b from this series exhibited a half-maximal growth inhibition (GI50) value of 0.26 μM against the human lung carcinoma cell line A549. nih.govnih.gov

Another class of compounds, (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates, were evaluated for their in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. mdpi.com Similarly, pyrazole-chalcone hybrids containing the (E)-1-(4-(benzyloxy)phenyl) moiety have demonstrated cytotoxic activities against multiple cancer cell lines. nih.gov

Furthermore, 3′-(4-(Benzyloxy)phenyl)-1′-phenyl...bipyrazole...carboxamide derivatives were investigated as EGFR kinase inhibitors and showed anticancer activity. nih.gov Other pyrazoline hybrids have also been documented to have potent activity against HeLa, MCF-7, and A549 cell lines. nih.gov The antiproliferative efficacy of various pyrazole hybrids has been consistently reported against cell lines such as MCF-7, A549, HeLa, and PC-3, with some compounds showing IC50 values in the low micromolar range. nih.gov

Table 4: Antiproliferative Activity of this compound Analogues in Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Value (μM) | Reference |

|---|---|---|---|---|

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (7b) | A549 (Lung) | GI50 | 0.26 | nih.govnih.gov |

| (E)-3-(3-(4-(benzyloxy)phenyl)...) conjugate | MCF-7 (Breast) | Data reported | - | mdpi.com |

| (E)-3-(3-(4-(benzyloxy)phenyl)...) conjugate | SiHa (Cervical) | Data reported | - | mdpi.com |

| (E)-3-(3-(4-(benzyloxy)phenyl)...) conjugate | PC-3 (Prostate) | Data reported | - | mdpi.com |

| Pyrazoline hybrid (30) | HeLa (Cervical) | GI50 | 0.034 | nih.gov |

| Pyrazoline hybrid (30) | MCF-7 (Breast) | GI50 | 0.09 | nih.gov |

| Pyrazoline hybrid (30) | A549 (Lung) | GI50 | 0.59 | nih.gov |

| Morpholine-benzimidazole-pyrazole hybrid (15) | MCF-7 (Breast) | IC50 | 0.042 | nih.gov |

| Morpholine-benzimidazole-pyrazole hybrid (15) | PC-3 (Prostate) | IC50 | 0.61 | nih.gov |

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antimycobacterial)

Analogues of this compound have demonstrated notable antimicrobial properties, with various derivatives showing efficacy against a range of bacterial, fungal, and mycobacterial strains. innovareacademics.inresearchgate.netnih.govresearchgate.net

Antibacterial Activity:

A novel series of 1,2,3-triazole-linked pyrazoline analogues, derived from a chalcone (B49325) bearing a 4-(benzyloxy)phenyl group, were synthesized and evaluated for their antibacterial activity. researchgate.net The study revealed that compounds with specific substitutions on the phenyl ring of the pyrazoline moiety exhibited significant inhibitory effects. For instance, a compound with a meta-chloro substitution showed the highest magnitude of inhibition against Pseudomonas aeruginosa, while a derivative with a para-bromo substitution was most effective against Staphylococcus aureus. researchgate.net Another study on pyrazole analogues found that a compound with a 4-nitrophenyl group demonstrated high antibacterial activity against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Similarly, a derivative containing a hydrazinecarboxamide group was highly active against the Gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov

Furthermore, the synthesis of new 4-formyl pyrazole derivatives from galloyl hydrazide yielded compounds with excellent to good efficacy against both Gram-positive and Gram-negative bacteria when compared to the standard drug ampicillin. chemmethod.com The incorporation of a quinoline (B57606) moiety into pyrazole and pyrazolinone structures has also resulted in compounds with potent antimicrobial activity. researchgate.net One such derivative, 4-(2-(4-fluorophenyl)hydrazono)-3-methyl-1-(2-(quinolin-8-yloxy) acetyl)-1H-pyrazol-5(4H)-one, emerged as a particularly potent antimicrobial agent. researchgate.net

Antifungal Activity:

The antifungal potential of pyrazole derivatives has also been explored. In a study of pyrazole analogues, a compound containing a hydroxyl group at the 5-position and a methyl group at the 3-position of the pyrazole ring, along with a 4-nitrophenyl group, showed high antifungal activity against Aspergillus niger, with an MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Research on 1,2,4-triazole (B32235) derivatives has also highlighted their antifungal properties, particularly against Candida albicans, with some compounds exhibiting MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg

Antimycobacterial Activity:

Several studies have focused on the antimycobacterial efficacy of this compound analogues. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the Mycobacterium tuberculosis H37Rv strain. nih.gov Two compounds from this series exhibited MICs similar to the first-line drug isoniazid. These compounds were also found to be selective for the bacillus, showing no significant toxicity to Vero and HepG2 cells. nih.gov

In another study, the synthesis of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives yielded compounds with excellent antimycobacterial activity. acs.org Specifically, compounds with 4-bromo and 4-chloro substitutions on the benzyloxy group showed good activity, with the 4-bromo derivative being twice as potent as the reference drug pyrazinamide (B1679903) and comparable to isoniazid. acs.org Structure-activity relationship (SAR) analysis indicated that substitutions on the benzyloxy group significantly influenced the antimycobacterial activity. acs.org Furthermore, a series of pyrazole-quinoline hybrids were synthesized and evaluated for their antitubercular activity against M. tuberculosis H37Rv, with some compounds showing considerable inhibitory effects. researchgate.net

Table 1: Antimicrobial Activity of this compound Analogues

Compound/Derivative Microorganism Activity Reference 1,2,3-triazole-linked pyrazoline (meta-chloro substitution) Pseudomonas aeruginosa Highest inhibition nih.gov 1,2,3-triazole-linked pyrazoline (para-bromo substitution) Staphylococcus aureus Highest inhibition nih.gov Pyrazole analogue with 4-nitrophenyl group Escherichia coli MIC: 0.25 μg/mL acs.org Pyrazole analogue with hydrazinecarboxamide Streptococcus epidermidis MIC: 0.25 μg/mL acs.org Pyrazole analogue with hydroxyl and methyl groups Aspergillus niger MIC: 1 μg/mL acs.org N-(4-(benzyloxy)benzyl)-4-aminoquinolines (two compounds) Mycobacterium tuberculosis H37Rv MICs similar to isoniazid rsc.org 3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Mycobacterium tuberculosis MIC 12.23 μM nih.gov

Anti-inflammatory Efficacy

Derivatives of this compound have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). rsc.orgnih.govfrontiersin.org

A study on pyrimidine (B1678525) derivatives revealed that a compound with a 4-(4-benzyloxy)phenyl moiety at the C-4 position of the pyrimidine ring exhibited strong inhibitory activity against prostaglandin (B15479496) E2 (PGE2) production. rsc.org Its difluorinated derivative significantly inhibited COX-2 activity by 47% at a concentration of 20 μM without suppressing COX-1 activity. rsc.org Another study on hybrid pyrazole analogues reported that compounds 5s and 5u, derived from N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline, showed potent in vivo anti-inflammatory activity in a carrageenan-induced paw edema model, with inhibitions of 80.87% and 80.63% at 3 hours, respectively, comparable to the standard drug ibuprofen. nih.gov

Furthermore, research on pyrazolo[1,5-a]quinazolines identified two compounds, 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16), as potent inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com The development of dual COX/LOX inhibitors is a key strategy, and pyrazole analogues with a benzotiophenyl and carboxylic acid moiety have shown better COX-2 inhibition than celecoxib (B62257) and comparable 5-LOX inhibition to licofelone. frontiersin.org

Table 2: Anti-inflammatory Activity of this compound Analogues

Compound/Derivative Mechanism/Model Activity Reference Pyrimidine derivative with 4-(4-benzyloxy)phenyl moiety PGE2 production inhibition Strong inhibition researchgate.net Difluorinated pyrimidine derivative COX-2 inhibition 47% inhibition at 20 μM researchgate.net Hybrid pyrazole analogue 5s Carrageenan-induced paw edema 80.87% inhibition at 3 hours innovareacademics.in Hybrid pyrazole analogue 5u Carrageenan-induced paw edema 80.63% inhibition at 3 hours innovareacademics.in 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i) LPS-induced NF-κB activity Potent inhibitor frontiersin.org 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16) LPS-induced NF-κB activity Potent inhibitor frontiersin.org

Antiviral Efficacy (e.g., HIV-1, HCV)

The antiviral potential of pyrazole derivatives, including those related to this compound, has been demonstrated against various viruses, notably Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis C Virus (HCV). mdpi.comnih.govmdpi.com

A novel class of 1,3,4-trisubstituted pyrazoles was identified as an effective inhibitor of HCV, with one of the most potent compounds exhibiting a half-maximal effective concentration (EC50) of 0.11 μM. mdpi.com Another study reported that a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogues were capable of inhibiting the replication of both the positive and negative strands of HCV RNA at concentrations ranging from 10 to 100 µg/mL. mdpi.comijnrd.orgnih.gov

In the context of HIV-1, benzylpyrazole analogues have been developed as anti-HIV drugs. mdpi.com A 3,4-dichloro derivative showed significant anti-HIV activity with an EC50 value of 0.047 μM. mdpi.com Additionally, a class of 1,5-diphenylpyrazole derivatives has been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. One compound from this class was found to be active against both wild-type and delavirdine-resistant P236L reverse transcriptase, with IC50 values of 2.3 μM and 1.1 μM, respectively. mdpi.com

Antiparasitic Efficacy (e.g., Trypanosoma cruzi)

Analogues of this compound have shown promise as antiparasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.govmdpi.com

A study on pyrazole-benzimidazole derivatives demonstrated their activity against both the trypomastigote and intracellular amastigote forms of T. cruzi. nih.gov Two compounds, 1i and 1j, were the most potent, with IC50 values of 6.6 μM and 9.4 μM, respectively, and a high selectivity index against intracellular amastigotes. These compounds also showed high efficacy in a 3D cardiac spheroid model, reducing the parasite load by over 80%. nih.gov

Another study on pyrazole-thiadiazole derivatives identified two compounds, 1c (2,4-diCl) and 2k (4-NO2), as the most active against intracellular amastigotes. nih.gov Derivative 1c also showed activity against trypomastigotes. nih.gov Furthermore, 1,2,3-triazole analogues have been evaluated for their efficacy against T. cruzi, with three derivatives showing potent activity against trypomastigotes, with IC50 values ranging from 0.21 μM to 2.28 μM, which is 10 to 100 times greater than the reference drug benznidazole. mdpi.com

Target Identification and Validation in Biological Systems for this compound

Identifying the specific molecular targets of this compound and its analogues is crucial for understanding their mechanism of action and for optimizing their therapeutic potential.

In the context of anti-inflammatory activity, pyrazole derivatives are known to inhibit COX enzymes, which are key to the production of pro-inflammatory prostaglandins. The pyrazolo[1,5-a]quinazoline derivatives 13i and 16 were predicted to be ligands for three mitogen-activated protein kinases (MAPKs): extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). Molecular modeling supported that these compounds could effectively bind to these kinases, with the highest complementarity to JNK3. mdpi.com

For their antiparasitic activity against T. cruzi, molecular docking analysis of pyrazole-benzimidazole derivatives revealed that they target the catalytic domain of cruzain, a cysteine protease of the parasite, through pi-stacking and hydrogen bonding interactions. nih.gov This binding inhibits the enzyme's activity, which is essential for the parasite's survival. Similarly, pyrazolo[3,4-e] tandfonline.comthiazepin-based compounds have been identified as inhibitors of CYP51, an enzyme crucial for ergosterol (B1671047) synthesis in T. cruzi. uel.ac.uk

In the realm of antiviral research, 1,5-diphenylpyrazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, indicating that the reverse transcriptase enzyme is their primary target. mdpi.com For their anticancer potential, N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were evaluated as MEK inhibitors, with one compound showing potent inhibitory activity against MEK1. nih.gov

Efficacy Investigations of this compound Derivatives in In Vivo Non-Human Models (e.g., Animal Models of Disease)

The in vivo efficacy of this compound derivatives has been investigated in various animal models of disease, providing crucial pre-clinical data.

In a carrageenan-induced rat paw edema model of inflammation, hybrid pyrazole analogues derived from N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline demonstrated significant anti-inflammatory effects. nih.gov Compounds 5s and 5u showed potent and dose-dependent inhibition of paw edema, comparable to the standard drug ibuprofen. nih.gov Another study on pyridazine-based sulphonamides showed that two compounds, 7a and 7b, exhibited in vivo anti-inflammatory and analgesic effects. tandfonline.com

In the context of antiparasitic activity, the in vivo efficacy of pyrazolo[3,4-e] tandfonline.comthiazepin-based CYP51 inhibitors was evaluated in a mouse model of T. cruzi infection. uel.ac.uk While one compound (1f) had no effect, another compound (1) reduced the peak of parasitemia, indicating some in vivo activity. uel.ac.uk

Mechanistic Elucidation of Biological Interactions of 4 Benzyloxy 1h Pyrazole

Molecular Target Engagement and Binding Mechanisms of 4-(Benzyloxy)-1H-pyrazole

The biological effects of this compound and its analogues are rooted in their ability to engage with specific molecular targets, primarily proteins such as enzymes and receptors. The structural features of these compounds, including the pyrazole (B372694) core and the benzyloxy group, are critical for their binding affinity and selectivity.

The benzyloxy group often enhances the compound's ability to bind to its molecular targets, while the pyrazole ring can interact with various biological pathways. The presence of a benzyl (B1604629) group can increase lipophilicity, potentially improving membrane permeability, and an amide bond can contribute to hydrogen-bonding capacity, which is a key factor in target engagement. vulcanchem.com For instance, derivatives of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide have been identified as inhibitors of MEK1, a key protein in the MAPK signaling pathway. mdpi.comnih.gov

One area of significant research has been the development of pyrazole-based kinase inhibitors. Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle progression, is a notable target. nih.gov Derivatives such as 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides have been designed and synthesized as PLK1 inhibitors. nih.gov The aminopyridine group in these derivatives is thought to act as a hinge-binder through hydrogen bonds. nih.gov

Another important target for pyrazole derivatives is the p21-activated kinase (PAK) family, particularly PAK1. plos.orgoncotarget.com Overexpression of PAK1 is common in several cancers, making it an attractive therapeutic target. plos.orgbiorxiv.org Allosteric inhibitors of PAK1 have been developed, and their binding mechanisms are under investigation to improve potency and selectivity. plos.orgbiorxiv.org

Furthermore, pyrazole derivatives have been explored as modulators of other kinases like Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), which are involved in cell cycle control and various signaling pathways. google.com The binding of these inhibitors to their target kinases is often characterized by interactions with the ATP-binding pocket, leading to competitive inhibition.

Cellular Pathway Modulation and Signaling Interventions by this compound Analogues

Analogues of this compound can modulate a variety of cellular pathways, leading to diverse biological outcomes such as anti-inflammatory, anticancer, and neuroprotective effects. The specific substitutions on the pyrazole ring system determine which pathways are affected.

A key pathway modulated by pyrazole derivatives is the mitogen-activated protein kinase (MAPK) signaling cascade. N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been shown to inhibit MEK, a central kinase in this pathway, which is often dysregulated in cancer. mdpi.com Inhibition of MEK can lead to decreased cell proliferation and induction of apoptosis.

In the context of cancer, pyrazole-chalcone conjugates, such as (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, have been designed as tubulin polymerization inhibitors. nih.gov By binding to the colchicine-binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

The NF-κB signaling pathway, a critical regulator of inflammation and cell survival, is another target. The PAK1 inhibitor, IPA-3, has been shown to suppress NF-κB activation in liver cancer cells, contributing to its anti-tumor effects. plos.org

Furthermore, some pyrazole derivatives can modulate pathways related to oxidative stress and pain. For example, 4-(arylchalcogenyl)-1H-pyrazole analogues have been shown to modulate oxidative and inflammatory pathways, which is associated with pain inhibition. nih.govfrontiersin.org Derivatives of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol have been investigated as 5-Lipoxygenase (5-LOX) inhibitors, which is a key enzyme in the inflammatory pathway. researchgate.net

Enzyme Kinetics and Inhibitory Mechanisms of this compound Derivatives

The study of enzyme kinetics provides quantitative insights into how this compound derivatives inhibit their target enzymes. This includes determining the potency (e.g., IC50 values) and the mechanism of inhibition (e.g., competitive, non-competitive).

Derivatives of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide have been identified as potent MEK1 inhibitors, with one compound showing an IC50 value of 91 nM. mdpi.comnih.gov In another study, 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides were evaluated for their inhibitory activity against PLK1 kinase, with the most potent compound exhibiting an IC50 value of 219 nM. nih.gov

The inhibitory mechanism can vary. For instance, a kinetic study of a 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivative against the 5-LOX enzyme showed a mixed or non-competitive type of inhibition. researchgate.net In contrast, N-acyl pyrazoles have been shown to be effective and tunable time-dependent inhibitors of serine hydrolases like fatty acid amide hydrolase (FAAH), suggesting an irreversible or slowly reversible binding mechanism. nih.gov

The table below summarizes the inhibitory activities of some representative pyrazole derivatives against their target enzymes.

| Compound Class/Derivative | Target Enzyme(s) | Inhibition Data (IC50/Ki) | Reference(s) |

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivative (Compound 285) | MEK1 | IC50 = 91 nM | mdpi.comnih.gov |

| 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamide (Compound 15) | PLK1 | IC50 = 219 nM | nih.gov |

| 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivative (Compound 4k) | 5-Lipoxygenase | IC50 = 8 µM | researchgate.net |

| Pyrazolyl benzimidazole (B57391) derivative (Compound 7) | Aurora A/B | IC50 = 28.9 nM (Aurora A), 2.2 nM (Aurora B) | mdpi.com |

| Pyrazole-based Akt1 kinase inhibitor (Afuresertib) | Akt1 | Ki = 0.08 nM | mdpi.com |

| 1,5-diphenylpyrazole derivative | HIV-1 RT | Active against wild-type and delavirdine-resistant P236L RT | ijnrd.org |

| 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | HIV | EC50 = 3.7 µM | globalresearchonline.net |

Structure-Based Mechanistic Insights for this compound and its Complexes

Structural biology techniques, such as X-ray crystallography, provide detailed three-dimensional views of how this compound derivatives bind to their protein targets. These insights are invaluable for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors.

For pyrazole-based kinase inhibitors, crystal structures have revealed key interactions within the ATP-binding site of the kinases. For example, the design of 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides as PLK1 inhibitors was guided by a hybridized 3D-QSAR model, which suggested that the aminopyridine group would act as a hydrogen-bond hinge binder. nih.gov The position of bulky substituents on the pyrazole ring was found to be crucial for inhibitory activity. nih.gov

In the case of N-acyl pyrazole inhibitors of fatty acid amide hydrolase (FAAH), co-crystal structures have revealed the binding and inactivation mechanism. nih.gov These studies show how the α-ketoheterocycle inhibitors bind to the active site of the enzyme. nih.gov

Molecular docking studies are also frequently used to predict the binding modes of these compounds. For instance, docking studies of pyrazole hybrid chalcone (B49325) conjugates at the colchicine-binding site of tubulin have helped to rationalize their tubulin polymerization inhibitory activity. nih.gov Similarly, docking studies were used to explore the structure-activity relationships of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as antifungal agents. bohrium.com

The crystal structure of a 4-(benzyloxy) derivative, specifically 1-(3-Fluorophenyl)-4-benzyloxy-N-phenyl-1H-pyrazolo[3,4-b]pyridin-6-amine, has been determined, providing precise data on its molecular geometry. mdpi.com Such structural information is fundamental for understanding how these molecules fit into the binding pockets of their biological targets.

Gene Expression and Proteomic Analysis of Cellular Responses to this compound

To understand the broader cellular impact of this compound and its analogues, researchers employ gene expression and proteomic analyses. These techniques provide a global view of the changes in mRNA and protein levels within cells following treatment with a compound.

A proteomics approach was used to identify the cellular response to a class of imidazo-pyrazole compounds in melanoma cells. mdpi.com This analysis revealed that the transcription factor RREB1 was significantly downregulated following treatment, suggesting it is a crucial molecular target. mdpi.com The study observed a decrease in RREB1 mRNA levels, which likely caused the reduction in the corresponding protein. mdpi.com

Proteomic analyses have also been instrumental in understanding cellular responses to stress, which can be induced by some bioactive compounds. For example, a major cellular response to oxidative stress is the modification of peroxiredoxins, enzymes that destroy peroxides. nih.gov Mass spectrometry showed that the active site cysteine of peroxiredoxins can be oxidized to cysteic acid, leading to enzyme inactivation. nih.gov

Furthermore, proteomics has been used to study the bacterial response to antibiotics, revealing changes in the expression of cell membrane proteins that can lead to cell death. mdpi.com While not directly focused on this compound, these studies highlight the power of proteomics to elucidate mechanisms of action.

In the context of HIV research, proteomic analysis of uninfected immune cells exposed to the HIV-1 envelope glycoproteins identified alterations in proteins involved in degradation processes, redox homeostasis, metabolism, and cytoskeleton dynamics, many of which are linked to mitochondrial functions. nih.gov

These systems-level approaches provide a comprehensive picture of the cellular perturbations caused by this compound and its derivatives, complementing the more targeted studies on individual proteins and pathways.

Structure Activity Relationship Sar and Rational Design Based on 4 Benzyloxy 1h Pyrazole

Identification of Pharmacophoric Features within the 4-(Benzyloxy)-1H-pyrazole Scaffold

The this compound core contains several key features that are essential for its biological activity. These pharmacophoric elements provide the basis for the molecule's interaction with biological targets.

The primary pharmacophoric features include:

The Pyrazole (B372694) Ring : This five-membered aromatic heterocycle is a cornerstone of many biologically active compounds. mdpi.comnih.govnih.gov It can act as both a hydrogen bond donor and acceptor, contributing to its versatile binding capabilities. nih.gov Its aromatic nature also allows for π-π stacking interactions with protein residues. The pyrazole nucleus is considered a privileged structure in medicinal chemistry due to its synthetic accessibility and favorable drug-like properties. nih.govresearchgate.net

The Benzyloxy Group at Position 4 : This group is a significant contributor to the molecule's activity. The benzyl (B1604629) portion can engage in hydrophobic interactions within the binding pocket of a target protein. The ether linkage provides a degree of conformational flexibility, allowing the benzyl group to adopt an optimal orientation for binding.

The Nitrogen Atoms of the Pyrazole Ring : The two adjacent nitrogen atoms in the pyrazole ring are crucial for its chemical properties and biological interactions. The N-unsubstituted pyrazole can participate in hydrogen bonding as both a donor and an acceptor. nih.gov Substitution at the N1 position can influence the molecule's polarity, metabolic stability, and binding affinity. tandfonline.comfrontiersin.org

Research has shown that the 4-(benzyloxy) substitution, in particular, can enhance inhibitory activity against certain enzymes, such as monoamine oxidase (MAO). tandfonline.com For instance, in a series of pyrazoline derivatives, those with a benzyloxy substitution demonstrated superior MAO inhibition compared to those with methyl or methoxy (B1213986) groups. tandfonline.com

Elucidation of Substituent Effects on Biological Activity of this compound Derivatives

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on both the pyrazole and benzyl rings.

Substitutions on the Pyrazole Ring:

N1-Substitution : The nature of the substituent at the N1 position of the pyrazole ring significantly impacts activity. For example, in studies on pyrazoline derivatives as anticancer agents, an N-acetyl substitution showed promising results, whereas a phenyl substitution at N1 decreased activity. tandfonline.com In the context of MAO inhibitors, the addition of an N1-acetyl group to the pyrazole nucleus, especially in combination with polar substituents, appears to stabilize the interaction with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor and improve efficacy. nih.govresearchgate.net

C3 and C5-Substitutions : Modifications at the C3 and C5 positions of the pyrazole ring are also critical. In the development of MEK inhibitors, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were synthesized, where the phenyl groups at C1 and C3 were found to be important for hydrophobic interactions within the ATP-binding pocket of the enzyme. frontiersin.org

Substitutions on the Benzyl Ring:

The electronic properties of substituents on the phenyl ring of the benzyloxy group can influence activity. Electron-donating groups, such as methoxy, can affect the electron density of the ring and its potential for interaction. mdpi.com Conversely, electron-withdrawing groups, like fluoro or chloro, can alter the molecule's polarity and binding characteristics. tandfonline.com For instance, in a series of anti-inflammatory compounds, the presence of an electron-withdrawing fluoro-substitution on an aryl ring enhanced activity. tandfonline.com

The following table summarizes the observed effects of various substituents on the biological activity of pyrazole derivatives based on several studies.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Target/Activity |

| Pyrazole N1 | Phenyl | Decreased activity. tandfonline.com | Anticancer |

| Pyrazole N1 | Acetyl | Promising results. tandfonline.com | Anticancer |

| Pyrazole N1 | Acetyl | Improved efficacy. nih.govresearchgate.net | MAO Inhibition |

| Aryl Ring at C5 | Electron-donating group (e.g., dimethoxy) | Greatly influenced activity. tandfonline.com | Anticancer |

| Aryl Ring | Electron-withdrawing group (e.g., fluoro, chloro) | Enhanced activity. tandfonline.com | Anti-inflammatory, Antioxidant |

| Aryl Ring | Electron-donating group (e.g., methyl) | Increased activity. tandfonline.com | Anti-inflammatory |

| Phenyl Ring at C3/C5 | Diphenyl substitution | High inhibitory activity. nih.gov | Meprin α Inhibition |

Rational Design Principles for Optimizing Potency and Selectivity of this compound Analogues

Rational drug design based on the this compound scaffold involves a systematic approach to modify its structure to enhance potency and selectivity for a specific biological target. researchgate.net

Key design principles include:

Structure-Based Drug Design : When the three-dimensional structure of the target protein is known, molecular docking simulations can be used to predict how different analogues will bind. researchgate.netnih.gov This allows for the design of compounds with improved complementarity to the active site. For example, docking studies of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives with MEK1 provided insights into the hydrophobic interactions that are crucial for inhibition. frontiersin.org

Privileged Structures : The pyrazole ring is considered a "privileged structure" because it is a versatile scaffold found in many active compounds. nih.govresearchgate.net Design strategies often leverage this by combining the pyrazole core with other known pharmacophores to create novel hybrid molecules with enhanced properties.

Conformational Restriction : Introducing conformational constraints, such as by forming a fused ring system, can lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects.

Modulation of Physicochemical Properties : Potency and selectivity are also influenced by the molecule's physicochemical properties, such as solubility and lipophilicity. Modifications to the this compound structure can be made to optimize these properties for better drug-like characteristics. For example, replacing a phenyl group with a more polar pyrimidine (B1678525) ring can lead to less lipophilic compounds. nih.gov

Bioisosteric Replacements within the this compound Core Structure

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. researchgate.net For the this compound scaffold, several bioisosteric replacements can be considered to improve its pharmacological profile.

Replacement of the Pyrazole Ring : While the pyrazole ring is a key pharmacophore, it can sometimes be replaced with other five-membered heterocycles like isoxazole, thiazole (B1198619), or 1,2,4-triazole (B32235) to explore different binding interactions or improve metabolic stability. unito.itacs.org For example, in the development of kinase inhibitors, replacing a phenyl ring with a pyridyl or pyrimidyl ring has been shown to enhance metabolic stability. niper.gov.in

Replacement of the Benzyloxy Group : The benzyloxy group can be replaced with other functionalities to probe the requirements of the binding pocket. For instance, replacing the phenyl ring of the benzyloxy group with other aromatic or heteroaromatic systems can alter the hydrophobic and electronic interactions.

Bioisosteres for the Carboxylic Acid Group : In cases where the pyrazole scaffold is part of a molecule containing a carboxylic acid, the 4-hydroxy-1,2,3-triazole moiety has been successfully used as a bioisostere for the carboxylic acid function. unito.it This replacement can improve tissue permeation due to a higher pKa value compared to carboxylic acids and tetrazoles. cambridgemedchemconsulting.com

The following table provides examples of bioisosteric replacements for different parts of a molecule, which can be applied to the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale |

| Phenyl Ring | Pyridyl or Pyrimidyl Ring | Increase metabolic stability, reduce lipophilicity. niper.gov.in |

| Amide Group | 1,2,4-Triazole | Improve potency and metabolic stability. acs.org |

| Carboxylic Acid | 1-Hydroxypyrazole | Improve tissue permeation. cambridgemedchemconsulting.com |

| Carboxylic Acid | 4-Hydroxy-1,2,3-triazole | Act as a carboxylic acid bioisostere. unito.it |

Scaffold Hopping and Lead Optimization Strategies derived from this compound

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. niper.gov.in This approach can be used to escape undesirable properties of a lead compound, such as toxicity or poor metabolic stability, or to explore new intellectual property space. rsc.orgnih.gov

Starting from a this compound lead, scaffold hopping could involve:

Replacing the Pyrazole Core : As mentioned in the bioisosterism section, the pyrazole ring can be replaced by other heterocyclic systems. For example, in the development of Aurora kinase inhibitors, a pyrazole fragment was preferred over pyrimidine and thiazole because it resulted in potent inhibitors with better drug-like properties. nih.gov

Ring Opening or Closure : A portion of the scaffold could be opened to create a more flexible analogue, or a flexible chain could be cyclized to create a more rigid structure.

Utilizing Natural Product Scaffolds : Natural products can provide inspiration for novel scaffolds that can mimic the pharmacophoric features of the original this compound lead.

Computational and Theoretical Investigations of 4 Benzyloxy 1h Pyrazole

Quantum Chemical Calculations of Electronic and Molecular Structure of 4-(Benzyloxy)-1H-pyrazole (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic and molecular structure of this compound and its analogs. These calculations provide valuable information on optimized molecular geometry, bond lengths, and bond angles. derpharmachemica.comepstem.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial parameters derived from these calculations. The energy gap between HOMO and LUMO indicates the molecule's electronic stability and reactivity. derpharmachemica.comresearchgate.net A smaller energy gap suggests that charge transfer can occur within the molecule, which is a key factor in its bioactivity. researchgate.netresearchgate.net Studies on related pyrazole (B372694) derivatives have shown that the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions, indicating the sites of potential electrophilic and nucleophilic attack. derpharmachemica.com

Molecular electrostatic potential (MEP) analysis, another quantum chemical tool, helps in predicting the reactive sites for electrophilic and nucleophilic attacks. derpharmachemica.comresearchgate.net For instance, in related pyrazole structures, the negative potential is often concentrated around electronegative atoms like nitrogen and oxygen, making them susceptible to electrophilic attack. researchgate.net

Table 1: Theoretical vs. Experimental Data for Pyrazole Derivatives

| Parameter | Theoretical Value (DFT/B3LYP) | Experimental Value | Reference |

|---|---|---|---|

| Pyrazole Ring Deformation (cm⁻¹) | 640 | 634 | derpharmachemica.com |